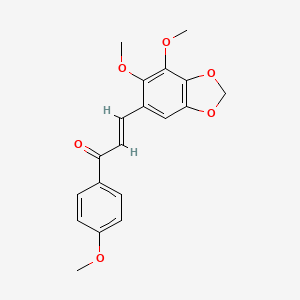![molecular formula C20H20N2O7S B14999883 Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate](/img/structure/B14999883.png)
Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonamide group, and a benzoate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating cellular responses.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate: can be compared with other sulfonamide derivatives and quinoline-based compounds.
Uniqueness
Structural Uniqueness: The combination of a quinoline moiety, sulfonamide group, and benzoate ester is unique and contributes to its distinct chemical and biological properties.
Biological Activity: Its potential anti-inflammatory, antimicrobial, and anticancer activities make it a compound of interest in medicinal chemistry.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and diverse chemical reactivity make it a valuable compound for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Propriétés
Formule moléculaire |
C20H20N2O7S |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
methyl 4,5-dimethoxy-2-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C20H20N2O7S/c1-11-7-19(23)21-15-6-5-12(8-13(11)15)30(25,26)22-16-10-18(28-3)17(27-2)9-14(16)20(24)29-4/h5-10,22H,1-4H3,(H,21,23) |
Clé InChI |
VFJCASUZVNWMPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chlorophenyl)-5-(3-pyridyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B14999815.png)
![3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14999817.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999820.png)
![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B14999829.png)
![3-Ethyl 1,2-dimethyl 3-[3-oxopiperazin-2-ylidene]prop-1-ene-1,2,3-tricarboxylate](/img/structure/B14999833.png)
![3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B14999840.png)
![N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14999845.png)
![7-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14999858.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999866.png)
![11-Amino-4-(pyridin-4-yl)-2,3,5,7,11-pentaazatricyclo[7.4.0.0(2,6)]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B14999879.png)
![N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14999891.png)
![7-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B14999894.png)
![methyl 4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14999898.png)
